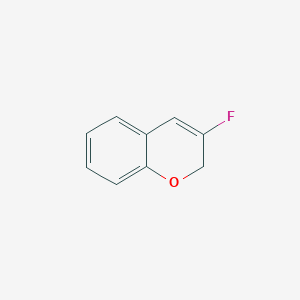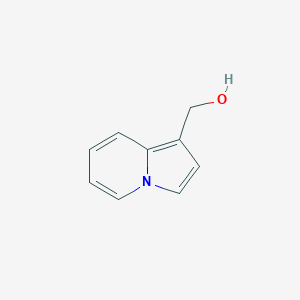
Indolizin-1-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolizin-1-ylmethanol is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles, which can yield indolizines with various substituents . Another approach involves radical cyclization/cross-coupling reactions, which offer efficient heterocycle construction and high atom- and step-economy .
Industrial Production Methods
Industrial production of indolizin-1-ylmethanol may leverage scalable synthetic routes such as transition metal-catalyzed reactions and oxidative coupling. These methods allow for the efficient and cost-effective production of the compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
Indolizin-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indolizin-1-ylmethanone, while reduction can produce this compound derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Indolizin-1-ylmethanol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of indolizin-1-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolizine: The parent compound of indolizin-1-ylmethanol, known for its diverse biological activities.
Indole: Another nitrogen-containing heterocycle with significant biological importance.
Uniqueness
This compound stands out due to its unique combination of the indolizine ring and methanol group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
357627-48-6 |
|---|---|
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
indolizin-1-ylmethanol |
InChI |
InChI=1S/C9H9NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h1-6,11H,7H2 |
InChI-Schlüssel |
XFZRAHGBMMNSLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11922838.png)
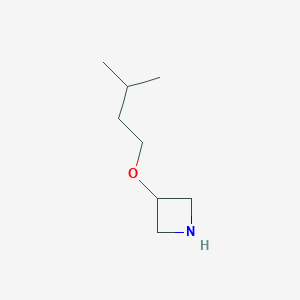



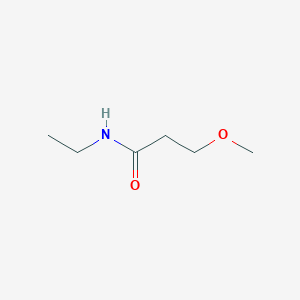

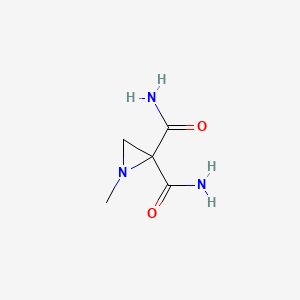
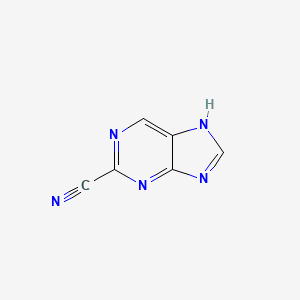
![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)

